molecular formula C11H7BrO B043594 5-Bromonaphthalene-2-carbaldehyde CAS No. 122349-66-0

5-Bromonaphthalene-2-carbaldehyde

Cat. No. B043594
M. Wt: 235.08 g/mol
InChI Key: OQAFFLFJQFWYHB-UHFFFAOYSA-N
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Description

5-Bromonaphthalene-2-carbaldehyde is a chemical compound of interest due to its potential as a building block in organic synthesis. Its properties and reactions can lead to a variety of applications in material science, pharmaceuticals, and chemical research.

Synthesis Analysis

The synthesis of 5-Bromonaphthalene-2-carbaldehyde and related compounds involves various strategies, including halogenation, aldehyde introduction, and coupling reactions. For instance, compounds with a halonaphthalene carbaldehyde structure have been synthesized and converted into diverse polycyclic carbo- and heterocycles, demonstrating the versatility of this scaffold for Diversity-Oriented Synthesis (Herrera et al., 2016).

Molecular Structure Analysis

The crystal structure of 5-Bromo-2-hydroxybenzaldehyde and related compounds has been determined, revealing planar molecular structures and the influence of substituents on crystal composition (Chumakov et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 5-Bromonaphthalene-2-carbaldehyde include various organic transformations, such as coupling reactions and synthesis of Schiff bases. These reactions can lead to a broad range of derivatives with diverse chemical properties and potential applications in different fields (Ali et al., 2016).

Physical Properties Analysis

Physical properties of compounds related to 5-Bromonaphthalene-2-carbaldehyde, such as solvatochromic behavior, photoluminescence, and thermal stability, have been studied to understand their interaction with the environment and potential applications in materials science (Barakat et al., 2017).

Chemical Properties Analysis

The chemical properties of 5-Bromonaphthalene-2-carbaldehyde derivatives, including reactivity, synthesis pathways, and functional group transformations, have been extensively investigated. Studies highlight the role of such compounds as intermediates in the synthesis of complex molecules and materials with specific properties (Maher, 2018).

Scientific Research Applications

  • Preparation of Aromatic Aldehydes and Condensation Products : It is used for preparing aromatic aldehydes, undergoing Doebner reactions, and forming crystalline condensation products with rhodanine (Shanta & Scrowston, 1967).

  • Synthesis of Highly Functionalized Compounds : The compound is useful in synthesizing highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes with high diastereoselectivity and enantioselectivity (Hong, Nimje, & Liao, 2009).

  • Synthesis of Thieno-Thiophenes and Pyrimidinones : It is used in the synthesis of thieno-[2,3-b]-, -[3,2-b]-, and -[3,4-b]-thiophenes and thieno-[3′,2′:4,5]-, -[2′,3′:4,5]- and -[3′,4′:4,5]-thieno[3,2-d]pyrimidin-7(6H)-ones starting from thiophene (Hawkins et al., 1994).

  • Photochemical Synthesis of Aryl-Furyl Derivatives : 5-Bromonaphthalene-2-carbaldehyde is a starting material for the synthesis of 5-aryl-4-bromo-2-furyl derivatives and is used in the photochemical synthesis of 3- and 5-aryl-2-furyl derivatives (Antonioletti et al., 1985).

  • Synthesis of Chrysenes and Phenanthrenes : It is used in the synthesis of chrysenes and other a-fused phenanthrenes (Gilchrist & Summersell, 1988).

  • Antimicrobial Applications : This compound is recognized as a novel antimicrobial compound with potential applications in antibacterial and antifungal research (Makawana et al., 2011).

  • Preparation of Heterocyclic Carbaldehydes : It is used in the preparation of heterocyclic 2-carbaldehydes and 2-[2H]carbaldehydes, and their derivatives (Chadwick et al., 1973).

Safety And Hazards

The safety information for 5-Bromonaphthalene-2-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-bromonaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAFFLFJQFWYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372805
Record name 5-Bromonaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromonaphthalene-2-carbaldehyde

CAS RN

122349-66-0
Record name 5-Bromonaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Frølund, LS Jensen, L Guandalini… - Journal of medicinal …, 2005 - ACS Publications
We have previously described a series of competitive GABA A antagonists derived from the low-efficacy partial agonist 5-(4-piperidyl)-3-isoxazolol (4-PIOL, 4). The 2-naphthylmethyl …
Number of citations: 49 pubs.acs.org

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